Acetylmalononitrile

Living Free Radical Polymerization TEMPO-Mediated Polymerization Rate-Accelerating Additives

Polymer and medicinal chemistry labs needing rate-accelerated LFRP or a bench-stable MAC reagent precursor benefit from this 100% enol-form solid. · Achieves ~99% styrene conversion in 1.5 h with PDI 1.29 at [Ac-MN]/[TEMPO]=4, outperforming dimethyl malononitrile · Enables 3-step vs. 5-step MAC reagent synthesis in 81-84% overall yield without chromatography · Exists entirely as the enol tautomer (CAS 5515-35-5), enabling distinct Knoevenagel reactivity vs. keto-form malononitrile

Molecular Formula C5H4N2O
Molecular Weight 108.1 g/mol
CAS No. 1187-11-7
Cat. No. B072418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetylmalononitrile
CAS1187-11-7
Molecular FormulaC5H4N2O
Molecular Weight108.1 g/mol
Structural Identifiers
SMILESCC(=O)C(C#N)C#N
InChIInChI=1S/C5H4N2O/c1-4(8)5(2-6)3-7/h5H,1H3
InChIKeyFGRLXMNNTHBYKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetylmalononitrile Identity & Procurement


Acetylmalononitrile (2-acetylpropanedinitrile, CAS 1187-11-7) is a malononitrile derivative bearing an acetyl group at the methylene bridge, with molecular formula C5H4N2O and molecular weight 108.10 g/mol . It is a colorless to pale yellow crystalline solid with a melting point of 138–141 °C . The compound is distinguished from the parent malononitrile (CAS 109-77-3) by the presence of the acetyl substituent, which introduces a ketone carbonyl alongside the two electron-withdrawing nitrile groups, creating a unique tri-functional electrophilic scaffold [1]. It is commercially available at ≥98% purity from major suppliers and has been reported as a bench-stable solid suitable for long-term storage under ambient laboratory conditions [2].

Why Malononitrile Cannot Replace Acetylmalononitrile


Although malononitrile (MN), dimethyl malononitrile (DM-MN), and acetylmalononitrile (Ac-MN) share the dinitrile core, their substituent-dependent electronic profiles produce divergent reactivity and application outcomes. In TEMPO-mediated living free radical polymerization (LFRP), the electron-withdrawing acetyl group of Ac-MN enables a higher polymerization rate than the methyl substituents of DM-MN, as demonstrated by a clear trend correlating rate acceleration with substituent electron-withdrawing strength [1]. In the context of masked acyl cyanide (MAC) chemistry, MN lacks the acetyl group required for the enolate stabilization pathway, while hydroxymalononitrile—the direct downstream intermediate—is inherently unstable and cannot be isolated, making acetylmalononitrile the only isolable, bench-stable neutral precursor that bridges malononitrile to diverse MAC reagents [2]. Furthermore, acetylmalononitrile exists entirely in the enol form (CAS 5515-35-5), whereas malononitrile exists solely in the keto form, leading to different proton-transfer and condensation behavior in Knoevenagel-type reactions . These distinctions mean that substituting acetylmalononitrile with simpler dinitriles results in loss of reactivity, loss of pathway access, or the need for additional synthetic steps.

Acetylmalononitrile Performance Evidence


TEMPO-LFRP Rate Acceleration

In a systematic head-to-head comparison of seven additives for TEMPO-mediated styrene bulk polymerization, acetylmalononitrile (Ac-MN) achieved approximately 99% monomer conversion while maintaining a relatively narrow polydispersity index (PDI) of 1.29 at an optimal [Ac-MN]/[TEMPO] molar ratio of 4 within 1.5 hours [1]. The study compared Ac-MN against dimethyl malononitrile (DM-MN), dimethyl malonate (DMM), diethyl methyl malonate (DEMM), diethyl tert-butylmalonate (DEBM), diethyl diethylmalonate (DEDEM), and 3-methyl-2,4-pentanedione (MPD). A clear trend was observed: higher polymerization rates correlated with more electron-withdrawing substituents [1]. The acetyl group (σ* larger) of Ac-MN imparts greater electron withdrawal than the two methyl groups of DM-MN, positioning Ac-MN as the more potent accelerator among malononitrile derivatives [1].

Living Free Radical Polymerization TEMPO-Mediated Polymerization Rate-Accelerating Additives

Bench-Stable MAC Precursor Advantage

Acetylmalononitrile serves as a bench-stable, isolable precursor to hydroxymalononitrile, the key intermediate for all masked acyl cyanide (MAC) reagents [1]. Hydroxymalononitrile itself is unstable and has never been purified; it can only be generated and immediately consumed in situ [1]. Acetylmalononitrile circumvents this limitation: it is a tan/yellow-orange solid that can be stored on the benchtop and quantitatively converted to hydroxymalononitrile via epoxidation and rearrangement when needed [1]. While the sodium enolate of malononitrile is also bench-stable, acetylmalononitrile is the neutral species, avoiding the handling complications of ionic salts and providing orthogonal solubility properties (soluble in DCM) that facilitate purification without aqueous workup [1].

Masked Acyl Cyanide Umpolung Synthon One-Carbon Homologation

Scalable Two-Step Synthesis Route

A recently reported scalable synthesis converts malononitrile to acetylmalononitrile in two steps with an overall yield of 81–84% [1]. Step 1 (acetylation) delivers sodium enolate 8 in 95–98% yield on 5–10 g scales [1]. Step 2 (protonation) converts enolate 8 to acetylmalononitrile 7 in 85–86% yield [1]. Critically, both steps exploit solubility differences to avoid aqueous workups and require no chromatographic purification [1]. This contrasts with prior methods that used acetyl chloride/triethylamine or potassium carbonate, which required aqueous workups that caused product losses due to the water solubility of acetylmalononitrile and gave inconsistent yields [1]. The earlier 5-step route to TBS-MAC (which bypasses acetylmalononitrile isolation) suffered from a low overall yield and used a costly dehydration reagent [1].

Process Chemistry Scalable Synthesis Malononitrile Acetylation

Enol vs. Keto Tautomerism in Condensation

Commercial acetylmalononitrile (98% purity) consists of 100% enol form, corresponding to CAS 5515-35-5 . In contrast, malononitrile (CAS 109-77-3) exists solely in the keto form (CH2(CN)2) with a pKa of ~11.2 [1]. The exclusive enol tautomer of acetylmalononitrile means that the reactive methylene is pre-organized as a nucleophilic enol rather than requiring deprotonation of a keto methylene. This tautomeric difference directly impacts Knoevenagel condensation reactivity: malononitrile requires base-mediated deprotonation of the CH2 group before carbonyl addition, whereas acetylmalononitrile's enol form presents the nucleophilic carbon in a pre-activated state .

Keto-Enol Tautomerism Knoevenagel Condensation Enol Chemistry

Shorter TBS-MAC Synthesis Route

The current three-step route to TBS-MAC proceeds through acetylmalononitrile as the key isolable intermediate: (1) acetylation of malononitrile to sodium enolate, (2) protonation to acetylmalononitrile, and (3) epoxidation/rearrangement/TBS protection [1]. This contrasts with the original five-step synthesis of TBS-MAC, which suffered from a low overall yield and required a costly dehydration reagent, and also could not access acylated MAC derivatives [1]. By isolating acetylmalononitrile as a bench-stable intermediate, the three-step route decouples the synthesis into manageable stages and enables the preparation of diverse MAC reagents (TBS, Ac, MOM, EE, etc.) from a common precursor [1]. The scalability has been demonstrated at 5–10 g scale for the first two steps [1].

TBS-MAC Masked Acyl Cyanide Synthesis Route Scouting

Acetylmalononitrile Application Scenarios


TEMPO-LFRP Rate-Accelerating Additive

Polymer chemistry laboratories and pilot-scale facilities conducting TEMPO-mediated LFRP of styrene can use acetylmalononitrile as a rate-accelerating additive to achieve ~99% monomer conversion within 1.5 hours while maintaining a narrow polydispersity of 1.29 at a [Ac-MN]/[TEMPO] ratio of 4 [1]. The acetyl substituent's electron-withdrawing strength provides a higher polymerization rate compared to dimethyl malononitrile and other tested additives [1]. This evidence supports procurement of acetylmalononitrile specifically when both high conversion and living character (low PDI) are required, as the additive enables a favorable balance without sacrificing reaction control.

Key Intermediate for TBS-MAC and MAC Reagents

Medicinal chemistry and process chemistry teams synthesizing TBS-MAC or other MAC reagents (Ac-MAC, MOM-MAC, EE-MAC) as one-carbon umpolung synthons should procure acetylmalononitrile as the strategic branch-point intermediate [1]. The validated two-step protocol delivers acetylmalononitrile in 81–84% overall yield from malononitrile without chromatography, and the bench-stable solid can be stored and aliquoted for parallel diversification into multiple MAC reagents [1]. This scenario directly leverages the 3-step vs. 5-step route advantage and the bench-stability evidence established in Section 3.

Enol Dinitrile for Condensation and Heterocycles

Synthetic chemists pursuing Knoevenagel condensations or multi-component heterocyclic syntheses (e.g., pyrazoles, pyrimidines, isoxazolines) can select acetylmalononitrile when the pre-formed enol tautomer is mechanistically advantageous [1] . The 100% enol form (CAS 5515-35-5) distinguishes it from malononitrile (keto form), potentially enabling milder base conditions or altered regioselectivity [1]. While quantitative comparative yields for specific heterocyclic products are not yet available in the public domain to support a head-to-head superiority claim, the structural differentiation is established and may guide selection when the enol nucleophile is desired.

Scalable Acetylation of Malononitrile Derivatives

Process R&D groups evaluating scalable routes to acetylated malononitrile derivatives can reference the published protocol that avoids aqueous workup and chromatography, instead exploiting differential solubility of the sodium enolate (acetone-soluble) and acetylmalononitrile (DCM-soluble) for purification [1]. The demonstrated scalability (5–10 g) and 81–84% overall yield provide a benchmark for cost modeling and route scouting, making acetylmalononitrile a more predictable procurement target compared to derivatives synthesized via older, lower-yielding methods [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acetylmalononitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.